B1578690 Amylin (8-37), human

Amylin (8-37), human

Número de catálogo: B1578690
Peso molecular: 3183.5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amylin (8-37), human (hIAPP (8-37)) is a 30-amino acid peptide fragment derived from the full-length human amylin (hIAPP (1-37)), a hormone co-secreted with insulin by pancreatic β-cells. This truncated form retains a dual-folded β-sheet structure and acts primarily as an antagonist at amylin receptors (AMY), which are heterodimers of calcitonin receptors (CTR) and receptor activity-modifying proteins (RAMPs) . Unlike full-length amylin, which aggregates into cytotoxic oligomers and fibrils in type 2 diabetes (T2D), Amylin (8-37) exhibits reduced aggregation propensity but retains bioactivity. Key properties include:

  • Vasodilation: Direct vasodilatory effects in rat mesenteric resistance arteries .
  • Cytotoxicity: Induces apoptosis in RINm5F pancreatic β-cells at 25 µM, inversely correlated with mature fibril content .
  • Bone Effects: Inhibits osteoblast proliferation without inducing bone resorption .

Propiedades

Peso molecular

3183.5

Secuencia

ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogs and Species Variants

Rat Amylin (8-37)
  • Acts as a weak amylin receptor antagonist.
  • Selectively inhibits insulin-mediated glucose uptake and glycogen deposition in muscle tissue, contrasting with human Amylin (8-37)’s vasodilatory effects .
  • Aggregation: Rat amylin is less aggregation-prone than human amylin due to amino acid differences at positions 25, 28, and 29 .
Acetyl-Amylin (8-37)
  • Acetylated N-terminal variant with similar receptor antagonism.
  • Used in studies exploring conformational stability and cytotoxicity .

PEGylated Human Amylin

  • Modification : Conjugation with methylpolyethylene glycol (mPEG) enhances solubility and reduces aggregation.
  • Stability: No fibril formation observed over 7 days (vs. non-conjugated amylin, which aggregates within 5–10 hours) .
  • Bioactivity : Retains receptor binding (e.g., CTR1/RAMP3) and stimulates cAMP production in MCF-7 cells (EC₅₀ = 35.2 ± 7.5 nM) but with delayed kinetics due to steric hindrance .
  • Therapeutic Potential: 8-fold increased half-life in vivo compared to native amylin, making it suitable for restoring fasting amylin levels in diabetes .

Amylin Conformational Variants

Full-length amylin exists in three conformations with distinct effects:

Conformation Aggregation State Bioactivity Cytotoxicity
Monomer Non-aggregated Enhances glucose uptake, stimulates AMPK/TGF-β pathways Low
Oligomer Soluble aggregates Binds plasma membranes, induces β-cell apoptosis High
Fibril Insoluble aggregates Pathological hallmark of T2D; low direct toxicity Low

Comparison with Amylin (8-37) :

  • Its cytotoxicity in β-cells is independent of fibril content, suggesting distinct mechanisms from full-length amylin oligomers .

Related Peptides and Receptor Antagonists

CGRP (8-37)
  • Calcitonin gene-related peptide fragment and AMY receptor antagonist.
AC187 (Amylin Receptor Antagonist)
  • A salmon calcitonin analog (acetyl-[Asn30, Tyr32] sCT(8-37)).
  • Blocks both amylin and β-amyloid (Aβ) toxicity in cholinergic neurons, suggesting cross-reactivity between amylin and Aβ pathways .
  • Contrasts with Amylin (8-37), which specifically targets amylin receptors without affecting Aβ .
Salmon Calcitonin (8-32)
  • Fails to inhibit glucagon or somatostatin release, unlike Amylin (8-37), which modulates insulin secretion .

Aggregation and Cytotoxicity Comparison

Compound Aggregation Propensity Cytotoxicity (Concentration) Key Mechanism
Amylin (8-37) Low (polymorphic fibrils) RINm5F β-cells (25 µM) Receptor-mediated apoptosis
Full-Length Amylin High (oligomers/fibrils) β-cells (nM-µM) Membrane disruption, prion-like seeding
PEGylated Amylin None Not reported Sustained receptor activation

Therapeutic Potential

  • PEGylated Amylin : Promising for diabetes treatment due to prolonged half-life and reduced aggregation .
  • AC187: Potential neuroprotective agent in Alzheimer’s disease via amylin receptor blockade .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.